![molecular formula C22H28N9NaO9S2 B14779303 sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)

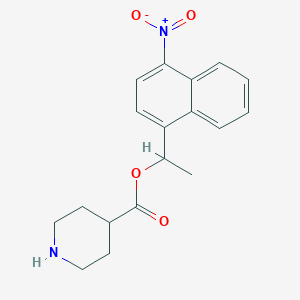

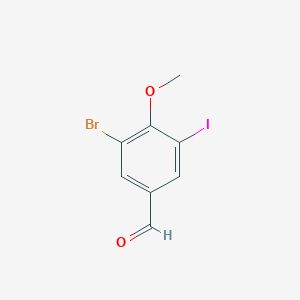

sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cefbuperazone sodium is a second-generation cephalosporin antibiotic. It is used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. This compound is known for its broad-spectrum activity and effectiveness against anaerobic bacteria .

Métodos De Preparación

The preparation of cefbuperazone sodium involves several steps:

Methyl Esterification of D-threonine: This step involves the conversion of D-threonine to its methyl ester form.

Preparation of DEPT-OMe: This intermediate is synthesized from the methyl ester of D-threonine.

Preparation of DEPT-OMe-OP: Further reactions lead to the formation of this intermediate.

Preparation of TBLZ-ester: This step involves a one-step reaction to simultaneously remove two protection groups, followed by salification to obtain cefbuperazone.

Análisis De Reacciones Químicas

Cefbuperazone sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Cefbuperazone sodium has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: It is used to study the effects of antibiotics on bacterial growth and resistance mechanisms.

Medicine: It is used in clinical research to develop new treatment protocols for bacterial infections.

Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations .

Mecanismo De Acción

Cefbuperazone sodium exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Like other beta-lactam antibiotics, it binds to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death .

Comparación Con Compuestos Similares

Cefbuperazone sodium is similar to other cephalosporin antibiotics such as cefoperazone and cefoxitin. it has unique properties that make it more effective against certain anaerobic bacteria. For example, cefbuperazone has higher activity against Bacteroides fragilis compared to cefoxitin and cefoperazone .

Similar Compounds

- Cefoperazone

- Cefoxitin

- Cefotaxime

- Ceftizoxime

- Cefmenoxime

Propiedades

Fórmula molecular |

C22H28N9NaO9S2 |

|---|---|

Peso molecular |

649.6 g/mol |

Nombre IUPAC |

sodium;(7S)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/q;+1/p-1/t10?,12?,19?,22-;/m0./s1 |

Clave InChI |

WNJOIIXGSLBJAS-GKTJYTEDSA-M |

SMILES isomérico |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)N[C@]2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] |

SMILES canónico |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)

![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)

![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)